

In-Depth Technical Guide: Physicochemical Properties of 1H-benzimidazol-1-ylacetonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1H-benzimidazol-1-ylacetonitrile*

Cat. No.: B1335498

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-benzimidazol-1-ylacetonitrile is a derivative of benzimidazole, a heterocyclic aromatic organic compound consisting of a fusion of benzene and imidazole. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.^{[1][2]} Its structural similarity to purine nucleoside bases allows for interaction with various biopolymers, leading to a wide spectrum of biological activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties.^{[1][3]} This guide provides a technical overview of the known physicochemical properties, a detailed experimental protocol for the synthesis and characterization of **1H-benzimidazol-1-ylacetonitrile**, and a summary of its potential biological activities based on the broader class of benzimidazole derivatives.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The data for **1H-benzimidazol-1-ylacetonitrile** is summarized below.

Property	Value	Source
IUPAC Name	2-(1H-Benzimidazol-1-yl)acetonitrile	N/A
CAS Number	4414-74-8	[4]
Molecular Formula	C ₉ H ₇ N ₃	[4]
Molecular Weight	157.17 g/mol	N/A
Melting Point	136-137 °C	N/A
Boiling Point	396.9±25.0 °C (Predicted)	N/A
pKa	3.75±0.10 (Predicted, Most Basic)	N/A
LogP (XLogP3)	1.3	N/A
Solubility	Data not available	N/A
Topological Polar Surface Area (TPSA)	41.6 Å ²	N/A
Hydrogen Bond Acceptor Count	2	N/A
Rotatable Bond Count	1	N/A

Experimental Protocols

Synthesis: N-Alkylation of Benzimidazole

The synthesis of **1H-benzimidazol-1-ylacetonitrile** is typically achieved via a nucleophilic substitution reaction (SN₂), specifically the N-alkylation of benzimidazole with chloroacetonitrile. A base is used to deprotonate the imidazole nitrogen, enhancing its nucleophilicity to attack the electrophilic carbon of chloroacetonitrile.

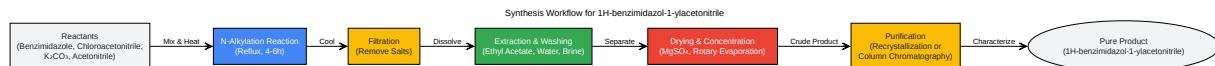
Reagents and Materials:

- Benzimidazole

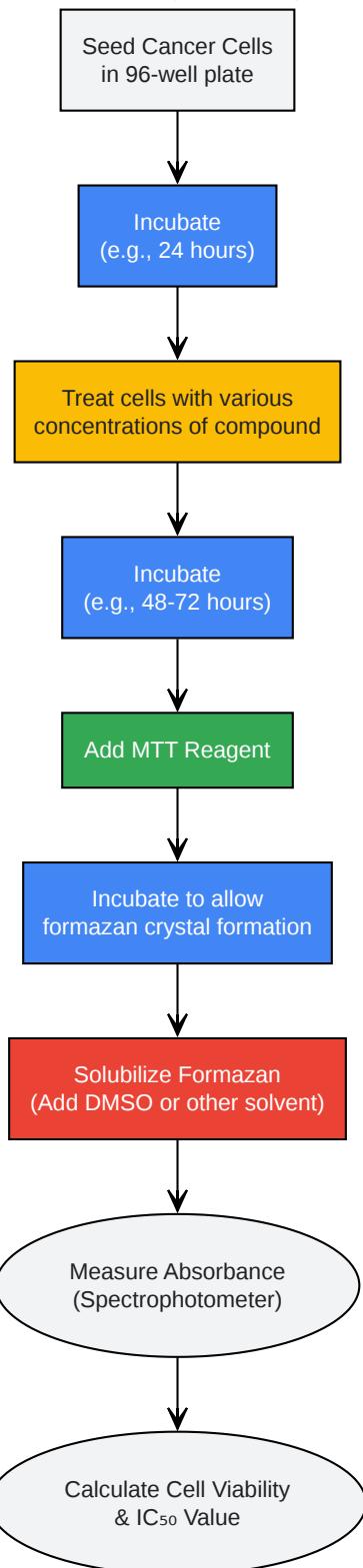
- Chloroacetonitrile
- Potassium Carbonate (K_2CO_3), anhydrous
- Acetonitrile (CH_3CN), anhydrous
- Ethyl Acetate
- Brine (saturated aqueous $NaCl$ solution)
- Magnesium Sulfate ($MgSO_4$), anhydrous
- Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator

Procedure:

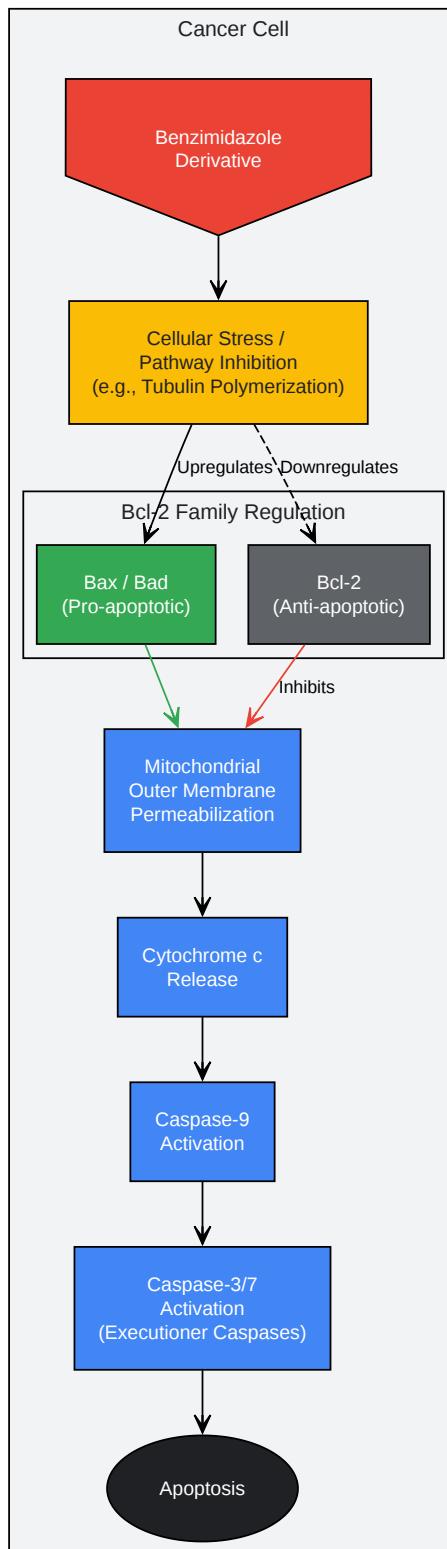
- Reaction Setup: To a solution of benzimidazole (1.0 equivalent) in anhydrous acetonitrile in a round-bottom flask, add anhydrous potassium carbonate (1.5 equivalents).
- Addition of Alkylating Agent: Stir the suspension at room temperature and add chloroacetonitrile (1.1 equivalents) dropwise.
- Reaction: Heat the mixture to reflux (approximately $82^{\circ}C$) and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the benzimidazole starting material is consumed.
- Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts (potassium carbonate and potassium chloride).
- Extraction: Evaporate the acetonitrile from the filtrate under reduced pressure. Dissolve the resulting crude residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then brine.
- Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product.
- Purification: Purify the crude **1H-benzimidazol-1-ylacetonitrile** by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel


using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane).

Characterization


The identity and purity of the synthesized **1H-benzimidazol-1-ylacetonitrile** can be confirmed using standard spectroscopic methods.

- Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. The C≡N (nitrile) stretch typically appears around $2240\text{-}2260\text{ cm}^{-1}$. Aromatic C-H stretching is observed above 3000 cm^{-1} , while C=N and C=C stretching vibrations from the benzimidazole ring are found in the $1450\text{-}1620\text{ cm}^{-1}$ region.^[5] The absence of a broad N-H stretching band (typically around $3100\text{-}3500\text{ cm}^{-1}$) from the parent benzimidazole indicates successful N-alkylation.^[5]
- Nuclear Magnetic Resonance (^1H NMR) Spectroscopy: The proton NMR spectrum provides structural confirmation. The methylene protons (-CH₂CN) are expected to appear as a singlet. The protons of the benzimidazole ring will show characteristic signals in the aromatic region (typically δ 7.2-8.0 ppm).
- Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum should show a molecular ion (M^+) peak corresponding to the molecular weight of 157.17.^[6]


Visualizations: Workflows and Pathways

Workflow for In Vitro Cytotoxicity (MTT Assay)

Potential Mechanism: Induction of Apoptosis by Benzimidazole Derivatives

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Some 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives overcome imatinib resistance by induction of apoptosis and reduction of P-glycoprotein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. 1H-Benzimidazole-2-acetonitrile | C9H7N3 | CID 20455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Physicochemical Properties of 1H-benzimidazol-1-ylacetonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1335498#physicochemical-properties-of-1h-benzimidazol-1-ylacetonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com